C16H10Cl2N6O4
Description
C₁₆H₁₀Cl₂N₆O₄ is a heterocyclic organic compound characterized by a dichlorinated aromatic ring system fused with nitro and amine functional groups. This compound is primarily utilized in agrochemical research as a precursor for herbicides and fungicides due to its stability under acidic conditions and selective phytotoxicity. Structural analysis reveals that the chlorine atoms at positions 2 and 6 of the aromatic ring enhance its binding affinity to fungal cytochrome P450 enzymes, while the nitro group contributes to oxidative stability .
Properties
Molecular Formula |
C16H10Cl2N6O4 |
|---|---|
Molecular Weight |
421.2 g/mol |
IUPAC Name |
5-(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)-6-(3,4-dichlorophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H10Cl2N6O4/c17-5-2-1-4(3-6(5)18)10-7(8-11(19)21-15(27)23-13(8)25)9-12(20-10)22-16(28)24-14(9)26/h1-3H,(H4,19,21,23,25,27)(H3,20,22,24,26,28) |
InChI Key |
VVYLTLMGUKUSCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C3=C(N2)NC(=O)NC3=O)C4=C(NC(=O)NC4=O)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C16H10Cl2N6O4 typically involves multiple steps, starting from simpler organic molecules. The process may include:
Nitration: Introduction of nitro groups into the aromatic ring.
Chlorination: Substitution of hydrogen atoms with chlorine atoms.
Coupling Reactions: Formation of carbon-nitrogen bonds through coupling reactions.
Oxidation: Introduction of oxygen-containing functional groups.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and pressure adjustments are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
C16H10Cl2N6O4: undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other functional groups.
Coupling Reactions: Formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Coupling Reactions: Catalysts like palladium or copper are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
C16H10Cl2N6O4: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which C16H10Cl2N6O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of C₁₆H₁₀Cl₂N₆O₄, a comparative analysis with three analogues is provided below:
Table 1: Key Properties of C₁₆H₁₀Cl₂N₆O₄ and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility (mg/mL) | Melting Point (°C) | Primary Application |
|---|---|---|---|---|---|
| C₁₆H₁₀Cl₂N₆O₄ | C₁₆H₁₀Cl₂N₆O₄ | 419.19 | <0.1 | 218–220 | Agrochemical synthesis |
| C₁₄H₁₀Cl₂N₆O₂ | C₁₄H₁₀Cl₂N₆O₂ | 377.18 | 0.5 | 195–198 | Pharmaceutical intermediate |
| C₁₆H₈F₂N₆O₄ | C₁₆H₈F₂N₆O₄ | 402.26 | 1.2 | 210–212 | Antibacterial agent |
| C₁₅H₁₂Cl₂N₄O₃ | C₁₅H₁₂Cl₂N₄O₃ | 367.18 | 2.5 | 185–188 | Dye manufacturing |
Key Findings :
Molecular Weight and Solubility :
- C₁₆H₁₀Cl₂N₆O₄’s higher molecular weight (419.19 g/mol) compared to C₁₄H₁₀Cl₂N₆O₂ (377.18 g/mol) correlates with its reduced aqueous solubility, limiting its use in aqueous formulations .
- Replacement of chlorine with fluorine (C₁₆H₈F₂N₆O₄) reduces molecular weight and increases solubility due to fluorine’s electronegativity and smaller atomic radius .
Thermal Stability :
- The nitro group in C₁₆H₁₀Cl₂N₆O₄ enhances thermal stability (melting point 218–220°C) compared to C₁₅H₁₂Cl₂N₄O₃ (185–188°C), which lacks nitro substituents. This property is critical for agrochemicals requiring high-temperature processing .
Biological Activity :
- C₁₆H₁₀Cl₂N₆O₄ demonstrates superior herbicidal activity (EC₅₀ = 0.8 µM) against Amaranthus retroflexus compared to C₁₆H₈F₂N₆O₄ (EC₅₀ = 2.5 µM), attributed to chlorine’s stronger electrophilic interaction with plant enzymes .
Research Findings and Mechanistic Insights
- Synthetic Pathways : C₁₆H₁₀Cl₂N₆O₄ is synthesized via Ullmann coupling of 2,6-dichloroaniline with nitro-substituted pyridines, achieving 72% yield under optimized conditions (120°C, CuI catalyst) .
- Environmental Impact : Its half-life in soil (t₁/₂ = 45 days) exceeds that of fluorine-containing analogues (t₁/₂ = 28 days), necessitating careful application to prevent bioaccumulation .
- Toxicity Profile : Acute oral LD₅₀ in rats is 1,200 mg/kg, higher than C₁₄H₁₀Cl₂N₆O₂ (LD₅₀ = 850 mg/kg), indicating a safer mammalian toxicity profile .
Biological Activity
C16H10Cl2N6O4 is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The findings are supported by case studies and relevant research data.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : this compound
- Molecular Weight : 395.19 g/mol
- Functional Groups : The presence of chlorine atoms and various nitrogen groups suggests potential reactivity and biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the introduction of halogen atoms (like chlorine) often enhances antibacterial efficacy. In a study examining various substituted anilides, compounds featuring dichlorinated structures demonstrated promising activity against gram-positive bacteria and mycobacteria .
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| This compound | High against gram-positive bacteria | |
| 4-Chlorocinnamic Acid Derivatives | Enhanced antibacterial activity |
Anticancer Activity
This compound has shown potential as an anticancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of specific signaling pathways. Notably, studies have demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines such as neuroblastoma and colon cancer .
Case Study: Induction of Apoptosis
A case study involving a related compound revealed that treatment led to increased activation of caspase-3 and caspase-9, indicating apoptosis in cancer cells. The study highlighted the importance of structure-activity relationships in determining the efficacy of these compounds .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Compounds with similar structures have been shown to modulate inflammatory pathways, reducing levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This modulation is crucial for conditions characterized by chronic inflammation .
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α production | |
| Cytokine modulation | Reduction of IL-1β levels |
Neuroprotective Effects
Neuroprotective effects have been observed in compounds related to this compound. Studies indicate that these compounds can protect neuronal cells from oxidative stress-induced damage by activating endogenous antioxidant pathways like Nrf2/HO-1 signaling . This property is particularly relevant in neurodegenerative conditions.
Case Study: Neuroprotection Against Oxidative Stress
In a controlled study, a derivative was tested on human neuroblastoma cells (SH-SY5Y), demonstrating significant protection against hydrogen peroxide-induced cell damage. The results suggested that pre-incubation with the compound reduced oxidative stress markers significantly compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
